
Sodium 4-acetamido-3-chlorobenzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a sulfinate group attached to a benzene ring, which also contains a chlorine atom and an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-chloro-4-acetamidobenzene-1-sulfinate typically involves the sulfonation of 3-chloro-4-acetamidobenzene. This can be achieved through the reaction of 3-chloro-4-acetamidobenzene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of sodium 3-chloro-4-acetamidobenzene-1-sulfinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sodium 3-chloro-4-acetamidobenzene-1-sulfonate.
Reduction: 3-chloro-4-acetamidobenzene-1-sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which sodium 3-chloro-4-acetamidobenzene-1-sulfinate exerts its effects involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom and acetamido group may also contribute to the compound’s reactivity and specificity towards certain enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-acetamidobenzene-1-sulfinate: Lacks the chlorine atom, which may affect its reactivity and applications.
Sodium 3-chloro-4-aminobenzene-1-sulfinate:
Uniqueness
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate is unique due to the presence of both a chlorine atom and an acetamido group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H7ClNNaO3S |
|---|---|
Molekulargewicht |
255.65 g/mol |
IUPAC-Name |
sodium;4-acetamido-3-chlorobenzenesulfinate |
InChI |
InChI=1S/C8H8ClNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
LGQVABGOGYAVGZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


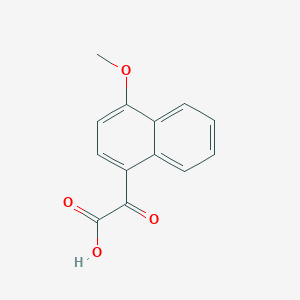
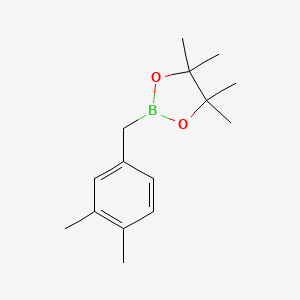

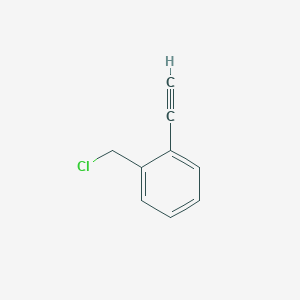
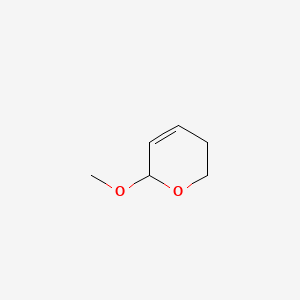
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride](/img/structure/B13522509.png)

![[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)
![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride](/img/structure/B13522526.png)
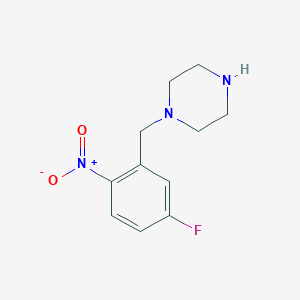
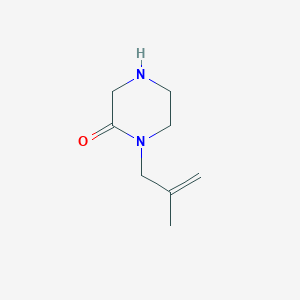
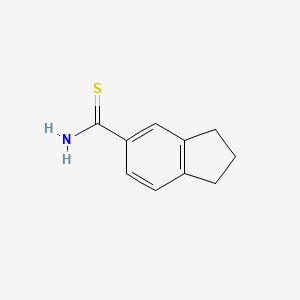
![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)

